molecular formula C22H16N4O2 B12139149 N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide

N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide

Cat. No.: B12139149
M. Wt: 368.4 g/mol
InChI Key: TXZSJBTWMHUAEX-UHFFFAOYSA-N
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Description

N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide typically involves the reaction of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with benzohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in bacterial cell wall synthesis, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings.

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N'-benzoyl-2-pyridin-4-ylquinoline-4-carbohydrazide

InChI

InChI=1S/C22H16N4O2/c27-21(16-6-2-1-3-7-16)25-26-22(28)18-14-20(15-10-12-23-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,25,27)(H,26,28)

InChI Key

TXZSJBTWMHUAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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